molecular formula C10H10BNO2 B1375761 (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid CAS No. 1189372-89-1

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Cat. No.: B1375761
CAS No.: 1189372-89-1
M. Wt: 187 g/mol
InChI Key: ZSAAVBWXCOPIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a heteroaryl boronic acid derivative featuring a pyridine core substituted at position 3 with a boronic acid (-B(OH)₂) group and at position 5 with a cyclopropylethynyl moiety. The cyclopropylethynyl group consists of a cyclopropyl ring connected via an ethynyl (C≡C) linker, imparting rigidity and steric bulk to the molecule. This compound is of interest in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex biaryl systems, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAAVBWXCOPIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#CC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745029
Record name [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189372-89-1
Record name [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure

This method involves the conversion of a halogenated pyridine precursor (e.g., 3-halopyridine substituted at the 5-position with cyclopropylethynyl) into an organometallic intermediate via lithium or magnesium-halogen exchange. The intermediate is then reacted with trialkyl borates such as trimethyl borate or triisopropyl borate to form the boronic acid or its ester derivatives.

Typical reaction conditions:

  • Low temperature (usually -78 °C) to prevent side reactions
  • Use of solvents like tetrahydrofuran (THF) or toluene/THF mixtures
  • Quenching with aqueous acid or base to yield the boronic acid
  • Optional one-pot conversion to boronic esters using diols like pinacol

Reaction Scheme

$$
\text{3-Halo-5-(cyclopropylethynyl)pyridine} \xrightarrow[\text{low temp}]{\text{n-BuLi or Mg}} \text{Organometallic intermediate} \xrightarrow[\text{RT}]{\text{B(OMe)_3}} \text{Boronic acid (after hydrolysis)}
$$

This method is favored for its scalability and reliability, especially when the halogen is bromine or iodine.

Research Findings and Yields

  • Yields for pyridinylboronic acids via this method typically range from 60% to 80%, depending on substituents and reaction conditions.
  • The presence of electron-withdrawing or donating groups on the pyridine ring can influence regioselectivity and yield.
  • The cyclopropylethynyl substituent is compatible with the organolithium or Grignard reagents under controlled conditions, allowing for successful borylation at the 3-position.

Directed ortho-Metalation (DoM) and Borylation

Method Description

DoM involves the use of a directing group on the pyridine ring to facilitate metalation at a specific ortho position, followed by reaction with trialkyl borates to introduce the boronic acid functionality.

  • Suitable for pyridines with directing groups such as amino, alkoxy, or other Lewis basic substituents.
  • Typically uses strong bases like lithium diisopropylamide (LDA) or tert-butyllithium.
  • Metalation is carried out at low temperatures (-78 °C), followed by borylation and hydrolysis.

Applicability to (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

  • If the cyclopropylethynyl substituent or other functional groups can act as directing groups or if an additional directing group is installed, DoM can be used to selectively metalate the 3-position.
  • This method allows for regioselective synthesis but may require protecting groups or additional synthetic steps.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

Suzuki-Miyaura Borylation

  • Halopyridines (e.g., 3-bromo-5-(cyclopropylethynyl)pyridine) can be converted to boronic acids via palladium-catalyzed coupling with diboron reagents like bis(pinacolato)diboron.
  • Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium complexes with diphosphine ligands.
  • Base such as potassium carbonate or sodium carbonate is used.
  • Solvents: 1,4-dioxane, water mixtures, or acetonitrile.

Reaction Conditions and Examples

Catalyst Base Solvent Temperature Time Yield (%) Notes
Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate 1,4-Dioxane/Water 80 °C 16 hours 68-98 Inert atmosphere; suitable for heteroarylboronic acids
Pd(dppf)Cl2·DCM Sodium carbonate Water/Acetonitrile 100 °C 4 hours 76 Efficient for pyridinylboronic acid synthesis

Advantages

  • Mild reaction conditions compatible with sensitive groups like cyclopropylethynyl.
  • High regioselectivity and functional group tolerance.
  • Scalable and widely used in pharmaceutical synthesis.

Limitations

  • Requires halogenated precursors.
  • Palladium catalyst cost and removal considerations.

Iridium- or Rhodium-Catalyzed C–H Borylation

Method Summary

  • Direct borylation of pyridine C–H bonds catalyzed by iridium or rhodium complexes.
  • Avoids the need for pre-halogenated substrates.
  • Regioselectivity is influenced by catalyst, ligands, and substituents on the pyridine ring.

Applicability

  • Potentially applicable to 5-(cyclopropylethynyl)pyridine derivatives.
  • Enables direct installation of boronic acid groups at the 3-position.
  • Requires optimization to avoid side reactions with the cyclopropylethynyl group.

Research Status

  • Emerging method with growing interest.
  • Limited commercial scale examples but promising for complex heteroarylboronic acids.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Advantages Typical Yields Notes
Halogen-Metal Exchange / Borylation n-BuLi or Mg, trialkyl borate, low temp (-78 °C) Reliable, scalable 60-80% Requires halogenated pyridine precursor
Directed ortho-Metalation and Borylation LDA or t-BuLi, trialkyl borate, low temp Regioselective 50-70% Sensitive to functional groups
Pd-Catalyzed Cross-Coupling (Suzuki) Pd catalyst, diboron reagent, base, 80-110 °C Mild, high functional group tolerance 68-98% Widely used in pharma synthesis
Iridium/Rhodium-Catalyzed C–H Borylation Ir or Rh catalyst, diboron reagent Direct C–H borylation Variable Emerging, less common commercially

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid features a boronic acid functional group attached to a pyridine ring at the 3-position, with a cyclopropylethynyl substituent at the 5-position. Its molecular formula is C12_{12}H11_{11}BNO2_2, with a molecular weight of approximately 215.03 g/mol. The unique structural elements contribute to its reactivity and potential applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in cross-coupling reactions . It is known to participate in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

Compound NameCarbon-Carbon Bond FormationUnique Features
This compoundYesEnhanced reactivity due to ethynyl group
(5-Cyclopropoxypyridin-3-yl)boronic acidYesSpecific reactivity in Suzuki coupling
(2-Pyridinyl)boronic acidYesSimpler structure, widely used
(4-Pyridinyl)boronic acidYesDifferent substitution pattern

This table highlights how this compound stands out due to its unique cyclopropylethynyl group, enhancing its reactivity in synthetic applications.

Medicinal Chemistry

Boronic acids are recognized for their biological activity, particularly their ability to interact with various biological targets. Research indicates that this compound may exhibit inhibitory activity against certain proteases, making it a candidate for therapeutic applications in treating diseases such as cancer and diabetes.

Case Study: Inhibitory Activity Against Proteases

A study investigated the binding affinity of boronic acids, including this compound, to specific proteases involved in cancer progression. The results indicated that modifications to the boronic acid structure could enhance binding affinity, suggesting potential for drug development targeting these enzymes .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for use in material science. Its ability to form stable complexes with various substrates makes it suitable for developing new materials with tailored properties.

Mechanism of Action

The mechanism of action of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of molecular probes and sensors, as well as in the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Bulk : The cyclopropylethynyl group introduces significant steric hindrance compared to smaller substituents like methyl or trifluoromethyl. This may reduce reaction rates in cross-couplings but improve selectivity by preventing undesired side reactions .
  • In contrast, electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the boronic acid, enhancing reactivity with aryl halides .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Pyridin-3-yl boronic acids with electron-deficient substituents (e.g., -CF₃) often exhibit higher reactivity, as seen in the synthesis of trifluoromethyl-substituted biaryls (). Bulky groups like cyclopropylethynyl may require optimized conditions (e.g., higher temperatures or specialized catalysts) to achieve comparable yields .
  • Boroxine Formation: Boronic acids tend to form cyclic trimers (boroxines) under anhydrous conditions. notes a 1:1 mixture of boronic acid and boroxine for a related compound, suggesting similar behavior for this compound. The bulky substituent may slow boroxine formation, simplifying purification .

Biological Activity

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a boronic acid derivative with potential biological applications. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a cyclopropylethynyl group. Its molecular formula is C12H12BNOC_{12}H_{12}BNO with a molecular weight of approximately 201.00 g/mol. The presence of the boronic acid moiety is crucial for its biological interactions, particularly in enzyme inhibition.

Mechanisms of Biological Activity

Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with serine residues in enzymes, inhibiting their activity. This property is particularly relevant in the context of protease inhibition and has implications in cancer therapy and diabetes management.

Inhibition of Enzymes

Research indicates that boronic acids can inhibit various enzymes, including proteases and kinases. For instance:

  • Protease Inhibition : Studies have shown that boronic acids can effectively inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Kinase Inhibition : Similar mechanisms have been observed with kinases, where boronic acids exhibit selective inhibition against specific human kinases involved in cancer progression .

Therapeutic Applications

The therapeutic potential of this compound is under investigation across several domains:

Cancer Treatment

Boronic acids are being explored as potential anti-cancer agents due to their ability to modulate enzyme activity involved in tumor growth. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases .

Diabetes Management

Boronic acids have also been studied for their interactions with insulin. A theoretical model suggests that certain boronic acids can bind to insulin, potentially enhancing its stability and activity . This interaction could lead to new treatments for diabetes by improving insulin efficacy.

Case Studies

Several studies highlight the biological activity of boronic acids similar to this compound:

  • Inhibition of β-Lactamases : A study demonstrated that structurally related boronic acids could inhibit class C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Antimicrobial Activity : Research on sulfonamide boronic acids revealed significant antimicrobial activity when used in combination with other antibiotics, showcasing their potential as adjuvants in antibiotic therapy .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

Compound NameMolecular WeightEnzyme TargetTherapeutic Use
This compound201.00 g/molProteases, KinasesCancer, Diabetes
(5-Cyclopropoxypyridin-3-yl)boronic acid181.00 g/molβ-LactamasesAntimicrobial
3-Aminophenylboronic acid165.00 g/molβ-LactamasesAntimicrobial

Q & A

Q. What are the common synthetic routes for (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) are coupled with halogenated pyrimidines or pyridines using palladium catalysts under reflux conditions. A typical protocol involves:

  • Reacting the boronic acid with an iodo- or bromo-substituted heterocycle (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) in a toluene/water mixture.
  • Using potassium carbonate as a base and PEPPSI-IPr (a palladium catalyst) at 3 mol% loading .
  • Characterization via LCMS (e.g., m/z 366 [M+H]+) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in a sealed, dry container to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture, as boronic acids are prone to protodeboronation .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. For purification, employ silica gel chromatography under anhydrous conditions. Wear gloves, lab coats, and safety goggles to minimize skin/eye contact .

Q. What analytical techniques are critical for characterizing this compound?

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z via LCMS) and purity (e.g., >97% by HPLC). Retention time under acidic conditions (e.g., SMD-TFA05) helps identify impurities .
  • NMR : Use 1^1H and 13^{13}C NMR to verify the cyclopropylethynyl and pyridinyl moieties. For example, the cyclopropyl protons appear as a triplet (~δ 0.8–1.2 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronic acid?

  • Catalyst Selection : PEPPSI-IPr (3 mol%) outperforms traditional Pd(PPh3_3)4_4 in sterically hindered systems, achieving 95% yield in biphenyl syntheses .
  • Solvent Systems : A toluene/water mixture (4:1 v/v) enhances solubility and minimizes side reactions. Microwave-assisted heating (120°C, 30 min) can further accelerate coupling .
  • Base Choice : Potassium carbonate is preferred over weaker bases (e.g., NaHCO3_3) to maintain pH >10, critical for boronate activation .

Q. How do researchers resolve contradictions in reported purity or stability data?

  • Purity Discrepancies : Cross-validate using orthogonal methods (e.g., HPLC for organic impurities, ICP-MS for metal residues from catalysts). For example, >97% purity by HPLC may still require elemental analysis to confirm stoichiometry .
  • Stability Challenges : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days). If protodeboronation occurs, stabilize the compound by converting it to a pinacol ester, which is less moisture-sensitive .

Q. What strategies mitigate byproduct formation during synthesis?

  • Byproduct Identification : Use high-resolution MS to detect dimerization products (e.g., boroxines) or deboronated intermediates.
  • Prevention : Add molecular sieves to absorb water or use excess boronic acid (1.5–2.0 equiv) to drive the reaction to completion .

Q. How does the cyclopropylethynyl group influence reactivity in cross-coupling reactions?

  • Steric Effects : The cyclopropylethynyl substituent increases steric hindrance, slowing transmetalation. This necessitates longer reaction times (e.g., 2–4 hours under reflux) .
  • Electronic Effects : The electron-withdrawing pyridinyl group enhances electrophilicity at the boron center, improving coupling efficiency with electron-rich partners .

Q. What are the applications of this compound in medicinal chemistry?

  • Drug Discovery : The pyridinylboronic acid moiety is a key intermediate in kinase inhibitors (e.g., targeting EGFR). The cyclopropylethynyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • PET Tracer Development : Analogous compounds (e.g., 18^{18}F-labeled boronic acids) are used in imaging aldosterone synthase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.